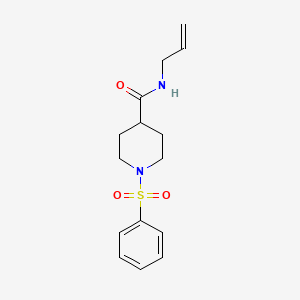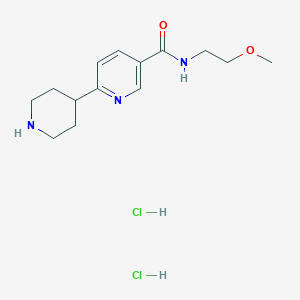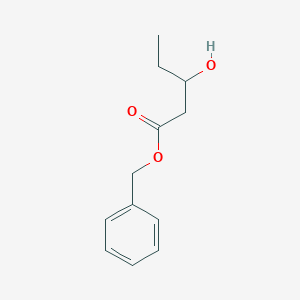![molecular formula C19H18N6O4S B2879035 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide CAS No. 852437-84-4](/img/structure/B2879035.png)
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide
Overview
Description
The compound is a complex organic molecule with several functional groups, including a triazolo[4,3-b]pyridazine ring, a dimethoxyphenyl group, a thioacetamide group, and an isoxazole ring. These groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazolo[4,3-b]pyridazine ring, the introduction of the dimethoxyphenyl group, and the attachment of the thioacetamide and isoxazole rings. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings and functional groups would give it a three-dimensional structure that could be important for its interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the thioacetamide group might be susceptible to hydrolysis, and the triazolo[4,3-b]pyridazine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethoxyphenyl group might increase its lipophilicity, while the isoxazole ring might contribute to its acidity .Scientific Research Applications
Anticancer Activity
Compounds with the [1,2,4]triazolo[4,3-b]pyridazin scaffold have been studied for their potential as anticancer agents . They exhibit DNA intercalation activities, which can disrupt the replication of cancer cells . Molecular docking studies suggest that these compounds can bind to the DNA active site, interfering with the cancer cell’s life cycle and potentially leading to cell death .
Anti-Breast Cancer Agents
Derivatives of this compound class have been synthesized to target breast cancer cells. They act through dual inhibition of PARP-1 and EGFR targets, which are crucial in the proliferation of cancer cells . Some derivatives have shown promising results in inducing apoptosis in breast cancer cells, highlighting their potential as anti-breast cancer agents .
Tyrosine Kinase Inhibition
The crystal structure of Tyk2, a non-receptor tyrosine-protein kinase, in complex with a related compound, has been resolved. This suggests that derivatives of the compound could be used to inhibit Tyk2, which plays a role in the signaling pathways of various cytokines . Inhibition of Tyk2 can have therapeutic applications in autoimmune diseases and cancers.
Food Additives Safety
Compounds with similar structures have been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for their safety as food additives . This indicates that derivatives of the compound could potentially be used as safe additives in the food industry after thorough evaluation.
Synthetic and Medicinal Chemistry
The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold is significant in synthetic and medicinal chemistry. It serves as a core structure for the development of new pharmaceuticals with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition .
Antiviral Activity
Some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been tested for their antiviral activity against Herpes simplex virus. This suggests that the compound could be explored for its potential antiviral properties .
Molecular Formula and Mass
The compound’s molecular formula and average mass have been determined, which are essential for the identification and characterization of the compound in research settings .
Chemical Structure Analysis
Understanding the chemical structure of such compounds is crucial for researchers. It allows for the exploration of its properties, spectra, and potential interactions with biological molecules .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4S/c1-11-8-15(24-29-11)20-17(26)10-30-18-7-6-16-21-22-19(25(16)23-18)12-4-5-13(27-2)14(9-12)28-3/h4-9H,10H2,1-3H3,(H,20,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXVLYWRPYHUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)
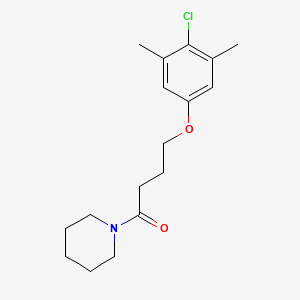
![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxolane-3-carboxamide](/img/structure/B2878954.png)
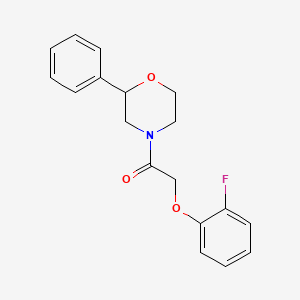
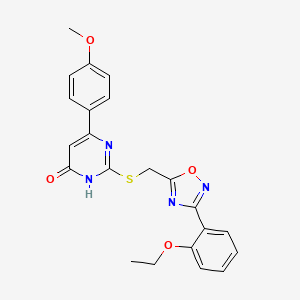
![4-chlorobenzyl {4-ethyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2878962.png)
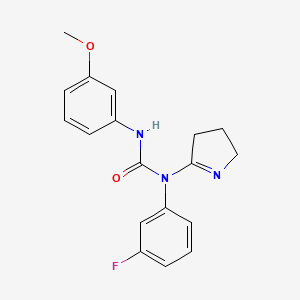
![2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878964.png)
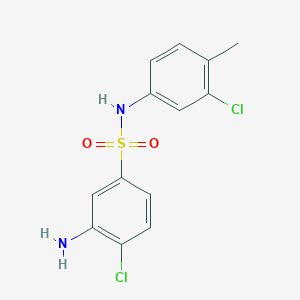
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2878966.png)
